4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for the synthesis of benzoxazole derivatives with high yields .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities.
Benzothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen atom in benzoxazole.
Quinazoline: A bicyclic compound with a benzene ring fused to a pyrimidine ring.
Uniqueness
4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzoxazole moiety enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5S/c17-13(18)8-5-6-12(10(7-8)16(19)20)22-14-15-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKBFPNFGQMXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.